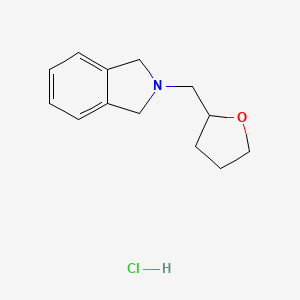
(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid: is a chemical compound with the molecular formula C20H27BO4 and a molecular weight of 342.2 g/mol. This compound is known for its applications in various fields such as materials science, pharmacology, and organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid typically involves the reaction of appropriate phenol derivatives with boronic acid reagents. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium complexes to facilitate the coupling reactions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is also common to obtain the final product .
化学反応の分析
Types of Reactions: (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenol derivatives.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The boronic acid group can participate in substitution reactions to form new carbon-boron bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Catalysts like palladium on carbon (Pd/C) and solvents like THF or dimethylformamide (DMF).
Major Products Formed:
Oxidation: Phenol derivatives.
Reduction: Alcohol derivatives.
Substitution: New boronic acid derivatives with different substituents.
科学的研究の応用
Chemistry: In organic chemistry, (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid is used as a building block for the synthesis of complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals. Its boronic acid group can interact with biological targets, making it useful in drug discovery and development.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. It can be used to design inhibitors for enzymes and receptors involved in various diseases.
Industry: The compound finds applications in the production of advanced materials, including polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific functionalities.
作用機序
The mechanism of action of (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with hydroxyl and amino groups in biological molecules, modulating their activity. This interaction can inhibit or activate specific pathways, leading to desired biological effects.
類似化合物との比較
Phenylboronic acid: A simpler boronic acid derivative with similar reactivity but different applications.
(4-(Heptyloxy)phenyl)boronic acid: A compound with a similar structure but lacking the phenoxy methyl group.
(3-(Phenoxymethyl)phenyl)boronic acid: A compound with a similar structure but lacking the heptyloxy group.
Uniqueness: (3-((4-(Heptyloxy)phenoxy)methyl)phenyl)boronic acid is unique due to its combination of the heptyloxy and phenoxy methyl groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
[3-[(4-heptoxyphenoxy)methyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27BO4/c1-2-3-4-5-6-14-24-19-10-12-20(13-11-19)25-16-17-8-7-9-18(15-17)21(22)23/h7-13,15,22-23H,2-6,14,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUHHALRCQFRSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=CC=C(C=C2)OCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27BO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584638 |
Source


|
| Record name | (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870778-93-1 |
Source


|
| Record name | (3-{[4-(Heptyloxy)phenoxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














